Pyrrolidin-1-yl(quinolin-5-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(quinolin-5-yl)methanone, also known as PQM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. PQM is a synthetic compound that belongs to the class of quinoline derivatives and has a molecular formula of C18H16N2O.
Mechanism of Action
The exact mechanism of action of Pyrrolidin-1-yl(quinolin-5-yl)methanone is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Pyrrolidin-1-yl(quinolin-5-yl)methanone in lab experiments is its potent activity against cancer cells and its neuroprotective effects. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to induce cell death in normal cells as well as cancer cells.
Future Directions
There are several future directions for the research on Pyrrolidin-1-yl(quinolin-5-yl)methanone. One area of interest is the development of this compound derivatives with improved potency and selectivity against specific diseases. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of Pyrrolidin-1-yl(quinolin-5-yl)methanone involves a multi-step process that starts with the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-(1-phenylethylidene)-1H-benzo[d]imidazole-5-carboxylic acid ethyl ester. This intermediate compound is then reacted with pyrrolidine and quinoline-5-carbaldehyde to obtain this compound as the final product.
Scientific Research Applications
Pyrrolidin-1-yl(quinolin-5-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is its use as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines and has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
pyrrolidin-1-yl(quinolin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-9-1-2-10-16)12-5-3-7-13-11(12)6-4-8-15-13/h3-8H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCFCHUHSHXLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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